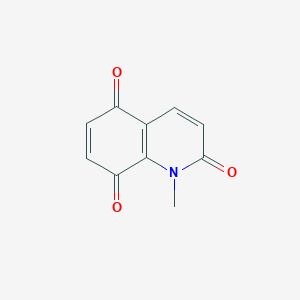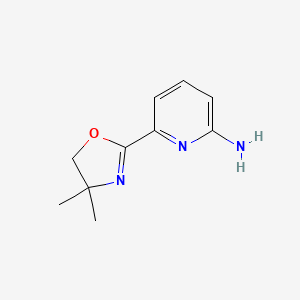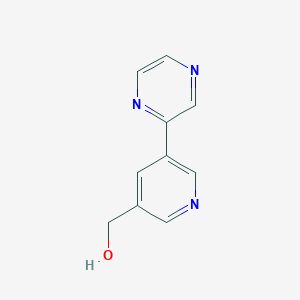
3-(Methylamino)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their wide range of pharmacological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing quinazoline-2,4(1H,3H)-diones involves the reaction of 2-aminobenzonitriles with carbon dioxide under atmospheric pressure, catalyzed by N-heterocyclic carbene in dimethyl sulfoxide . This method tolerates various electron-donating and electron-withdrawing groups, resulting in high yields of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of quinazoline-2,4(1H,3H)-diones can be achieved using ionic liquids as both solvent and catalyst. For example, 1-butyl-3-methylimidazolium acetate can be used to facilitate the reaction between 2-aminobenzonitriles and carbon dioxide, producing high yields of the target compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Methylamino)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different substituted quinazoline derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities .
Aplicaciones Científicas De Investigación
3-(Methylamino)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential as an anticancer agent, as well as its analgesic and anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
- 3-Phenylquinazoline-2,4(1H,3H)-dione
- 3-Aminoquinazoline-2,4(1H,3H)-dione
- 3-Methylquinazoline-2,4(1H,3H)-dione
Comparison: 3-(Methylamino)quinazoline-2,4(1H,3H)-dione is unique due to its methylamino group, which can influence its pharmacological properties and reactivity. Compared to 3-Phenylquinazoline-2,4(1H,3H)-dione, it may exhibit different binding affinities and biological activities. The presence of the methylamino group can also affect the compound’s solubility and stability .
Propiedades
Número CAS |
62493-25-8 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
3-(methylamino)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c1-10-12-8(13)6-4-2-3-5-7(6)11-9(12)14/h2-5,10H,1H3,(H,11,14) |
Clave InChI |
IIJAQOJTXKCGGI-UHFFFAOYSA-N |
SMILES canónico |
CNN1C(=O)C2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)



![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)








